Fbbbe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: FBBBE is synthesized through a straightforward process involving the derivatization of fluorescein. The key step in the synthesis is the attachment of benzyl boronic ester groups to the fluorescein molecule. This is typically achieved through a reaction between fluorescein and benzyl boronic acid in the presence of a suitable catalyst and solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: FBBBE primarily undergoes oxidation reactions. In the presence of intracellular hydrogen peroxide, this compound is converted to fluorescein, resulting in an increase in intracellular fluorescence .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is the primary reagent used to trigger the conversion of this compound to fluorescein.
Major Products Formed:
Scientific Research Applications
FBBBE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism by which FBBBE exerts its effects involves the detection of intracellular hydrogen peroxide. When hydrogen peroxide is present within cells, it triggers the conversion of this compound to fluorescein. This conversion results in an increase in intracellular fluorescence, which can be measured using fluorescence microscopy or other imaging techniques . The molecular target of this compound is hydrogen peroxide, and the pathway involved is the oxidative conversion to fluorescein .
Comparison with Similar Compounds
Fluorescein: The parent compound of FBBBE, used widely as a fluorescent dye.
CBBE (Carboxyfluorescein bis (benzyl boronic ester)): Another derivative of fluorescein used for similar purposes.
Comparison:
Properties
IUPAC Name |
3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLQKOGCSYSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46B2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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